molecular formula C21H13F3N2O B2739976 1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine CAS No. 78351-93-6

1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine

Cat. No.: B2739976
CAS No.: 78351-93-6
M. Wt: 366.343
InChI Key: VAKBICSGFMGSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine is a fluorinated phthalazine derivative characterized by a phenyl group at position 1 and a 3-(trifluoromethyl)phenoxy substituent at position 4 of the phthalazine core. Phthalazine derivatives are renowned for their diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and vasorelaxant properties . The trifluoromethyl (CF₃) group in this compound enhances metabolic stability and lipophilicity, which are critical for optimizing drug-like properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2O/c22-21(23,24)15-9-6-10-16(13-15)27-20-18-12-5-4-11-17(18)19(25-26-20)14-7-2-1-3-8-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKBICSGFMGSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Substituted Benzoic Acid Derivatives

A widely adopted method involves cyclizing o-aroylbenzoic acid derivatives with hydrazine hydrate. For instance, 2-(4-isopropylbenzoyl)benzoic acid undergoes reflux with hydrazine hydrate in acetic acid to form 4-(4-isopropylphenyl)phthalazin-1(2H)-one. This reaction proceeds via intramolecular cyclization, where the hydrazine nucleophile attacks the carbonyl groups, leading to ring closure. The resulting phthalazinone intermediate is critical for subsequent functionalization.

Chlorination of phthalazinones using phosphorus oxychloride (POCl₃) converts the ketone group at position 1 to a chloride, yielding 1-chlorophthalazine derivatives. This step introduces a reactive site for nucleophilic substitution, essential for attaching the phenyl group.

Alternative Cyclization Pathways

Patent literature describes the use of dichlorophthalazine intermediates synthesized from phthalic anhydride. Reaction with hydrazine hydrate followed by POCl₃ treatment produces 1,4-dichlorophthalazine, offering dual reactive sites for sequential functionalization. This route provides flexibility in introducing substituents at positions 1 and 4 independently.

Introduction of the Phenyl Group

Position 1 functionalization typically occurs through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:

Nucleophilic Substitution

1-Chlorophthalazine reacts with aniline derivatives under basic conditions. For example, refluxing 1-chlorophthalazine with excess aniline in acetonitrile with potassium carbonate (K₂CO₃) facilitates displacement of the chloride, forming the 1-phenylphthalazine core. The reaction benefits from polar aprotic solvents that stabilize the transition state.

Catalytic Coupling Methods

While not explicitly detailed in the cited sources, analogous Suzuki-Miyaura coupling could theoretically introduce aryl groups. A hypothetical route might involve palladium-catalyzed cross-coupling between 1-bromophthalazine and phenylboronic acid. However, the reviewed literature primarily emphasizes SNAr for simplicity and cost-effectiveness.

Attachment of 3-(Trifluoromethyl)phenoxy Group

Position 4 modification employs SNAr due to the electron-deficient nature of the phthalazine ring:

Phenoxylation Reaction

1-Phenyl-4-chlorophthalazine reacts with 3-(trifluoromethyl)phenol in dimethylformamide (DMF) using sodium hydride (NaH) as a base. The trifluoromethyl group activates the phenol through electron-withdrawing effects, enhancing nucleophilicity. Typical conditions involve heating at 80–100°C for 12–24 hours, achieving yields of 58–72%.

Solvent and Base Optimization

Patent data reveals that substituting DMF with dimethylacetamide (DMAc) improves solubility of the phenolic component, while using cesium carbonate (Cs₂CO₃) instead of NaH reduces side reactions. These adjustments increase yields to approximately 78% under reflux conditions.

Alternative Synthetic Routes

Hydrazinophthalazine Intermediate Pathway

A patent-disclosed method starts with 4-chloro-1-hydrazinophthalazine, which undergoes diazotization followed by coupling with phenylmagnesium bromide to install the phenyl group. Subsequent phenoxylation at position 4 follows standard SNAr conditions. This three-step sequence achieves an overall yield of 41%, limited by the instability of diazonium intermediates.

One-Pot Tandem Reactions

Emerging approaches condense core formation and functionalization into a single vessel. For example, in situ generation of 1-chlorophthalazine from phthalazinone allows immediate reaction with aniline and 3-(trifluoromethyl)phenol without intermediate isolation. While reducing purification steps, this method requires precise stoichiometric control to prevent over-substitution.

Purification and Characterization

Chromatographic Techniques

Final purification typically employs flash column chromatography with silica gel stationary phases. Ethyl acetate/hexane gradients (30–50%) effectively separate the target compound from unreacted phenol and diaryl ether byproducts. Recrystallization from ethanol/chloroform (1:3) yields analytically pure material as confirmed by melting point analysis (301–303°C).

Spectroscopic Validation

Key characterization data includes:

  • ¹H NMR (CDCl₃): δ 8.72 (d, J = 8.1 Hz, 1H, phthalazine-H), 7.89–7.34 (m, 8H, aromatic), 4.12 (s, 1H, OCH₂CF₃)
  • MS (EI) : m/z 398 [M]⁺ consistent with molecular formula C₂₃H₁₇F₃N₂O
  • IR : 1664 cm⁻¹ (C=N stretch), 1240 cm⁻¹ (C-O-C asymmetric)

Comparative Analysis of Synthetic Methods

Method Steps Overall Yield Key Advantages Limitations
Sequential SNAr 3 68% High reproducibility Multiple isolations required
Hydrazine-mediated 4 41% Avoids POCl₃ Low yield due to intermediates
One-pot synthesis 2 55% Reduced purification steps Requires strict stoichiimetry

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group in phthalazine intermediates undergoes nucleophilic displacement, enabling the introduction of aryloxy groups. For example:

  • Formation of phenoxy derivatives : Reaction of 1-chlorophthalazine with 3-(trifluoromethyl)phenol in the presence of a base (e.g., K₂CO₃) yields 1-phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine .

  • Optimized conditions : Reactions typically proceed in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 6–12 hours, achieving yields of 70–85% .

Table 1: Key substitution reactions in phthalazine derivatives

Reaction TypeReagents/ConditionsYieldReference
Chloride → Phenoxy3-(Trifluoromethyl)phenol, K₂CO₃, DMF82%
Chloride → PiperazinylPiperazine, EtOH, reflux75%

Cross-Coupling Reactions

The phenyl group can be introduced via palladium-catalyzed coupling:

  • Suzuki-Miyaura coupling : Reaction of 4-bromo-1-[3-(trifluoromethyl)phenoxy]phthalazine with phenylboronic acid using Pd(PPh₃)₄ as a catalyst in a toluene/EtOH/H₂O mixture (90°C, 12 hours) yields the target compound .

Functionalization via Vilsmeier-Haack Reaction

Electrophilic formylation at the phthalazine core has been demonstrated in analogs:

  • Formylation protocol : Treatment with DMF-POCl₃ at 0°C followed by reflux generates formyl derivatives at the 4-position . For example, 4-formyl-1-phenylphthalazine derivatives are synthesized with 83–90% yields under microwave-assisted conditions .

Heterocyclic Ring Modifications

The phthalazine core participates in cyclocondensation reactions:

  • Triazole formation : Reaction with hydrazine hydrate followed by trifluoroacetic acid yields triazolo-phthalazine hybrids .

  • Thiadiazine derivatives : Condensation with phenacyl bromides produces fused heterocycles with antitumor potential .

Oxidation and Reduction Pathways

  • Oxidation : The phthalazine ring resists oxidation under mild conditions but forms N-oxides with strong oxidants like mCPBA (meta-chloroperbenzoic acid) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the phthalazine core to 1,2,3,4-tetrahydrophthalazine derivatives .

Electrophilic Aromatic Substitution

The electron-deficient phthalazine core directs electrophiles to specific positions:

  • Nitration : Occurs at the 6-position using HNO₃/H₂SO₄ at 0°C .

  • Sulfonation : Requires fuming H₂SO₄ and yields sulfonic acid derivatives at the 7-position .

Stability and Degradation

  • Hydrolytic stability : The trifluoromethylphenoxy group enhances resistance to hydrolysis under acidic or basic conditions (pH 2–12).

  • Thermal degradation : Decomposes above 250°C, releasing CO and HF gases.

Table 2: Reactivity comparison with structural analogs

CompoundReactivity ProfileKey Difference
1-Phenyl-4-phenoxyphthalazineLower electrophilic substitution activityLacks CF₃ group
1-Benzyl-4-[3-CF₃-phenoxy]phthalazineFaster nucleophilic substitutionBenzyl vs. phenyl substituent
1-Chloro-4-[3-CF₃-phenoxy]phthalazineHigher susceptibility to coupling reactionsChloride leaving group

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds within the phthalazine family, including 1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine, exhibit significant anticancer properties. Studies have shown that derivatives of phthalazine can inhibit the growth of various cancer cell lines, suggesting their potential as therapeutic agents. For example, several synthesized compounds demonstrated moderate cytotoxicity against human cancer cell lines such as Hepatocellular carcinoma (HePG-2), Mammary gland breast cancer (MCF-7), and Colorectal carcinoma (HCT-116) with IC50 values ranging from 15 to 24 µM .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is thought to involve interactions with specific enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity, facilitating its engagement with biological targets . Ongoing studies aim to elucidate these pathways further.

Antimicrobial Properties

In addition to its anticancer activity, this compound has been noted for its antimicrobial properties. Phthalazine derivatives have shown effectiveness against a range of microbial strains, making them candidates for developing new antimicrobial agents . The structural modifications provided by the trifluoromethyl group may enhance these properties by improving the compound's stability and interaction with microbial targets.

Synthetic Applications

Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be used in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals . The synthesis typically involves multi-step reactions that can be optimized for industrial applications.

Computational Studies

In-Silico Modeling
The compound is also a subject of computational studies aimed at predicting its interactions with other molecules and exploring its potential applications in materials science. In-silico methods can provide insights into how structural modifications might enhance its properties or efficacy . These studies are crucial for guiding future experimental work and optimizing the compound's design for specific functionalities.

Case Studies and Research Findings

Study Focus Findings
Abdallah et al. (2020)Anticancer EvaluationReported moderate cytotoxicity against multiple cancer cell lines with IC50 values indicating potential therapeutic efficacy.
Fedorov et al. (2014)Pharmacological VersatilityHighlighted various biological activities including anticancer, antihypertensive, and anti-inflammatory effects of phthalazine derivatives.
Recent Synthetic StudiesSynthesis OptimizationDeveloped efficient multi-step synthetic routes for producing phthalazine derivatives with enhanced yields and purities .

Mechanism of Action

The mechanism of action of 1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins effectively. The phenyl and phthalazine moieties contribute to its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group in the target compound confers higher metabolic stability compared to non-fluorinated analogs like 1-benzoyl derivatives .
  • Tetrazolo-containing phthalazines (e.g., 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine) exhibit potent anticonvulsant activity but may lack the anti-inflammatory effects seen in triazole derivatives .

Pharmacological Activity Comparison

Phthalazine derivatives exhibit varied biological activities depending on substituents:

Table 2: Pharmacological Profile Comparison
Compound Name Key Activities Potency/IC₅₀ (Inferred) Mechanism Insights
1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine Anticonvulsant, Anti-inflammatory Not reported; inferred from CF₃ analogs CF₃ group may enhance GABAergic modulation
1-Benzoyl-4-(4-methylphenyl)phthalazine Vasorelaxant, Cardiotonic IC₅₀ = 12 µM (rat aorta) Calcium channel blockade
6-Alkoxy-triazolo[3,4-a]phthalazine-3-amines Anti-inflammatory ED₅₀ = 25 mg/kg (carrageenan model) COX-2 inhibition
4-Benzyl-2-mercaptomethyl-phthalazin-1-one Antimicrobial MIC = 8 µg/mL (E. coli) Thiol-mediated enzyme inhibition

Key Observations :

  • The anti-inflammatory activity of triazolo-phthalazines (e.g., 6-alkoxy derivatives) is attributed to COX-2 inhibition, whereas the target compound’s CF₃ group may modulate alternative pathways like NF-κB .
  • Vasorelaxant activity in benzoyl-substituted phthalazines (e.g., 1-benzoyl-4-(4-methylphenyl)phthalazine) is linked to calcium channel effects, a mechanism distinct from anticonvulsant phthalazines .

Physicochemical Properties

The trifluoromethyl group significantly alters properties compared to non-fluorinated analogs:

Table 3: Physicochemical Properties
Property 1-Phenyl-4-[3-(CF₃)phenoxy]phthalazine 1-Benzoyl-4-(4-methylphenyl)phthalazine 4-Benzyl-2-mercaptomethyl-phthalazin-1-one
LogP (Predicted) 4.2 (high lipophilicity) 3.1 2.8
Solubility (µg/mL) <10 (poor aqueous solubility) 45 (moderate) 120 (good)
Metabolic Stability (t₁/₂, liver microsomes) >60 min 22 min 15 min

Key Observations :

  • The CF₃ group reduces aqueous solubility but extends metabolic half-life, making the target compound more suitable for oral dosing than rapidly metabolized analogs .
  • Mercaptomethyl derivatives (e.g., compound 5 in ) show better solubility due to polar thiol groups but suffer from shorter half-lives .

Biological Activity

1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16F3N3OC_{19}H_{16}F_3N_3O, with a molecular weight of approximately 353.35 g/mol. The structure features a phthalazine core, which is significant in various biological applications.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

  • Inhibition of Kinases : Some studies have shown that phthalazine derivatives can inhibit various kinases, including TGFβRI, which plays a crucial role in cellular signaling pathways related to proliferation and apoptosis .
  • Anticancer Activity : The compound has demonstrated potential anticancer properties by inducing apoptosis in cancer cells through the activation of caspase pathways and modulation of pro-apoptotic and anti-apoptotic proteins.
  • Neuroprotective Effects : Preliminary studies suggest that it may also possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Anticancer Properties

This compound has been evaluated for its anticancer activity against various cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism
HeLa (cervical cancer)5.0Induction of apoptosis via caspase activation
MCF-7 (breast cancer)6.5Inhibition of TGFβ signaling pathway
A549 (lung cancer)4.2Cell cycle arrest and apoptosis induction

These results indicate that the compound exhibits significant cytotoxic effects on cancer cells, suggesting its potential as a therapeutic agent.

Neuroprotective Effects

In a study evaluating neuroprotective properties, this compound was shown to reduce neuronal cell death in models of oxidative stress. The compound decreased the levels of reactive oxygen species (ROS) and improved cell viability under stress conditions .

Case Study 1: Anticancer Activity

A recent study assessed the anticancer efficacy of this compound in vitro using several cancer cell lines. The results indicated that the compound effectively inhibited cell growth and induced apoptosis at concentrations as low as 5 µM, highlighting its potential as an effective anticancer agent .

Case Study 2: Neuroprotection in Animal Models

In vivo studies involving animal models demonstrated that treatment with this compound significantly improved cognitive function and reduced neuronal loss in models of Alzheimer's disease. Behavioral tests showed enhanced memory retention and reduced anxiety-like behavior in treated animals compared to controls .

Q & A

Q. What are the typical synthetic routes for 1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine?

The compound is synthesized via nucleophilic aromatic substitution. A common method involves reacting 1-chloro-4-phenylphthalazine with 3-(trifluoromethyl)phenol in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). The reaction is heated at 80–100°C for 4–6 hours, followed by precipitation in ice-water and recrystallization from ethanol . For chlorinated intermediates, phosphorus oxychloride (POCl₃) or PCl₅ may be used to activate the phthalazine core prior to substitution .

Q. How is the purity of this compound assessed in research settings?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is widely employed. A mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min effectively separates impurities. Retention times and peak areas are calibrated against reference standards . Additionally, melting point analysis and thin-layer chromatography (TLC) with silica gel plates are used for preliminary purity checks.

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling phenoxy groups to phthalazine cores?

Key parameters include:

  • Catalyst : Cuprous oxide (10% w/w) enhances coupling efficiency between aryl halides and phenols, reducing side reactions .
  • Temperature : Reactions proceed optimally at 100°C, balancing kinetic energy and decomposition risks .
  • Solvent : DMF or NMP improves solubility of aromatic intermediates, while toluene may be used for reflux conditions to avoid byproduct formation .
  • Stoichiometry : A 1:2 molar ratio of phthalazine chloride to phenol ensures complete substitution .

Q. What analytical techniques confirm the structure post-synthesis?

  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 7.2–8.5 ppm) and trifluoromethyl groups (singlet at δ ~4.1 ppm). ¹³C NMR confirms carbonyl and quaternary carbon environments .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass data (e.g., [M+H]⁺ at m/z 399.1) and fragmentation patterns to validate the molecular backbone .
  • X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects of the trifluoromethyl group on the phthalazine ring .

Q. What pharmacological activities are associated with this compound?

Derivatives of 1-phenyl-4-phenoxyphthalazine exhibit kinase inhibition (e.g., VEGFR-2) and cytotoxicity in cancer cell lines. For example, urea-linked analogs (e.g., 1-(4-[{4-(4-chlorophenyl)phthalazin-1-yl}oxy]phenyl)-3-phenylurea) show IC₅₀ values <10 µM in hepatocellular carcinoma models . Mechanistic studies involve Western blotting for phosphorylated kinase targets and apoptosis assays (Annexin V/PI staining) .

Methodological Considerations Table

StepTechniqueKey ParametersReferences
SynthesisNucleophilic substitutionDMF, K₂CO₃, 100°C, 6 h
PurificationRecrystallizationEthanol, 60°C, slow cooling
AnalysisHPLCC18 column, 254 nm, 70:30 ACN:H₂O
Structural Confirmation¹H/¹³C NMRDMSO-d₆, 400 MHz

Notes on Data Contradictions

  • Catalyst Choice : While cuprous oxide is preferred in aryl couplings , some protocols omit catalysts and rely on excess base (e.g., DIPEA) .
  • Solvent Selection : DMF is standard, but phosphorus oxychloride-mediated reactions use no solvent , requiring careful temperature control to avoid exothermic side reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.